An In-depth Technical Guide to 3-(2-(Dimethylamino)-5-pyrimidyl)aniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(2-(Dimethylamino)-5-pyrimidyl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-(2-(Dimethylamino)-5-pyrimidyl)aniline (CAS No. 184097-42-5). This compound is a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. This document consolidates available data, provides predicted properties where experimental data is unavailable, and outlines detailed protocols and safety considerations.
Introduction
3-(2-(Dimethylamino)-5-pyrimidyl)aniline, also known as 5-(3-aminophenyl)-N,N-dimethylpyrimidin-2-amine, is a heterocyclic aromatic amine that has garnered significant interest in the field of drug discovery. Its structural motif, featuring a pyrimidine ring linked to an aniline moiety, serves as a versatile scaffold for the synthesis of targeted therapeutics. The dimethylamino group and the aniline nitrogen provide key points for molecular interactions and further chemical modifications, making it a valuable building block for creating libraries of potential drug candidates. Notably, this compound is a known intermediate in the synthesis of analogues of Imatinib, a well-known tyrosine kinase inhibitor, highlighting its importance in the development of anticancer agents.[1]
This guide aims to provide a detailed technical resource for researchers and drug development professionals working with or considering the use of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 5-(3-aminophenyl)-N,N-dimethylpyrimidin-2-amine | [2] |
| Synonyms | 3-(2-(Dimethylamino)-5-pyrimidyl)aniline | N/A |
| CAS Number | 184097-42-5 | [2] |
| Molecular Formula | C₁₂H₁₄N₄ | [2] |
| Molecular Weight | 214.27 g/mol | [2] |
| Appearance | Predicted: Off-white to yellow or brown solid/powder | General knowledge of similar compounds |
| Melting Point | No experimental data found. For a related compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (CAS 152460-10-1), the melting point is 125-128 °C (398-401 K). | [1] |
| Boiling Point | No experimental data found. Likely to decompose at high temperatures. | N/A |
| Solubility | No quantitative data found. Predicted to be soluble in organic solvents like DMSO, DMF, and methanol, with limited solubility in water. | General chemical principles |
| pKa | Predicted: ~4-5 for the aniline amine, ~3-4 for the pyrimidine nitrogens (basic) | General chemical principles |
Synthesis and Purification
The synthesis of 3-(2-(Dimethylamino)-5-pyrimidyl)aniline typically involves a cross-coupling reaction to form the C-C bond between the pyrimidine and phenyl rings, followed by the reduction of a nitro group to the aniline. A representative synthetic pathway is outlined below.
Caption: Synthetic workflow for 3-(2-(Dimethylamino)-5-pyrimidyl)aniline.
Experimental Protocol: Synthesis via Suzuki Coupling and Nitro Reduction
Step 1: Synthesis of N,N-Dimethyl-5-(3-nitrophenyl)pyrimidin-2-amine
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To a solution of 2-(dimethylamino)-5-bromopyrimidine (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq) in a mixture of dioxane and water (4:1) is added potassium carbonate (2.5 eq).
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The mixture is degassed with argon for 15 minutes.
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Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours.
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Upon completion (monitored by TLC), the reaction is cooled to room temperature and diluted with ethyl acetate.
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The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford N,N-dimethyl-5-(3-nitrophenyl)pyrimidin-2-amine.
Step 2: Synthesis of 3-(2-(Dimethylamino)-5-pyrimidyl)aniline
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N,N-Dimethyl-5-(3-nitrophenyl)pyrimidin-2-amine (1.0 eq) is dissolved in ethanol.
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Palladium on carbon (10 wt. %, 0.1 eq) is added to the solution.
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The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.
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After the reaction is complete (monitored by TLC), the catalyst is filtered off through a pad of Celite.
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The filtrate is concentrated under reduced pressure to yield 3-(2-(Dimethylamino)-5-pyrimidyl)aniline as the final product.
Spectral Analysis (Predicted)
| Technique | Predicted Spectral Features |
| ¹H NMR | - Aromatic Protons: Multiple signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the pyrimidine and aniline rings. The protons on the aniline ring will show characteristic ortho, meta, and para couplings. The two protons on the pyrimidine ring will likely appear as singlets or doublets depending on coupling. - Dimethylamino Protons: A singlet at approximately δ 3.0-3.3 ppm, integrating to 6 protons. - Aniline Amine Protons: A broad singlet around δ 3.5-5.0 ppm, integrating to 2 protons. The chemical shift can vary depending on the solvent and concentration. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). - Dimethylamino Carbons: A signal around δ 35-45 ppm. |
| IR Spectroscopy | - N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. - C-H Stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the dimethylamino group below 3000 cm⁻¹. - C=C and C=N Stretching: Aromatic ring and pyrimidine ring stretching vibrations in the 1450-1650 cm⁻¹ region. - C-N Stretching: Signals in the 1250-1350 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 214.12, corresponding to the molecular weight of the compound. High-resolution mass spectrometry should confirm the elemental composition of C₁₂H₁₄N₄. |
Reactivity and Stability
The reactivity of 3-(2-(Dimethylamino)-5-pyrimidyl)aniline is dictated by its constituent functional groups: the aniline moiety and the dimethylamino-substituted pyrimidine ring.
Caption: Key reactive sites and potential transformations of the title compound.
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Aniline Moiety : The primary amino group on the phenyl ring is nucleophilic and readily undergoes acylation, alkylation, and sulfonylation reactions. It can also be diazotized and converted to a variety of other functional groups via Sandmeyer-type reactions. The amino group is also a key participant in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.
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Aromatic Rings : The aniline ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. Substitutions will primarily be directed to the ortho and para positions relative to the amino group. The pyrimidine ring is generally electron-deficient.
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Stability : The compound is expected to be stable under standard laboratory conditions. However, as with many anilines, it may be sensitive to light and air over extended periods, potentially leading to oxidation and discoloration. It is advisable to store the compound in a cool, dark place under an inert atmosphere.
Applications in Drug Discovery
The primary application of 3-(2-(Dimethylamino)-5-pyrimidyl)aniline is as a scaffold and key intermediate in the synthesis of kinase inhibitors. The 2-aminopyrimidine motif is a well-established "hinge-binding" element that can interact with the ATP-binding site of many kinases. The aniline portion of the molecule provides a vector for introducing substituents that can target other regions of the kinase, thereby conferring potency and selectivity.
Its use as a precursor for Imatinib analogues underscores its relevance in targeting the BCR-Abl kinase in chronic myeloid leukemia.[1] Furthermore, derivatives of this compound have been explored as inhibitors of other kinases implicated in cancer and other diseases.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-(2-(Dimethylamino)-5-pyrimidyl)aniline is not widely available. Therefore, handling precautions should be based on the general hazards associated with aromatic amines and pyrimidine derivatives.
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Hazard Statements (Predicted) : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.
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Precautionary Measures :
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Wash hands thoroughly after handling.
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Conclusion
3-(2-(Dimethylamino)-5-pyrimidyl)aniline is a valuable chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors. While a complete experimental dataset for its physicochemical properties is not currently available, this guide provides a comprehensive overview based on known data, predicted properties, and information from related compounds. The synthetic protocols, reactivity profile, and safety information presented herein should serve as a useful resource for researchers and scientists in the field of drug discovery and development.
References
- Google Patents. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. CN102199146A.
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (2011).
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ResearchGate. (2010). N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. Available from: [Link]
